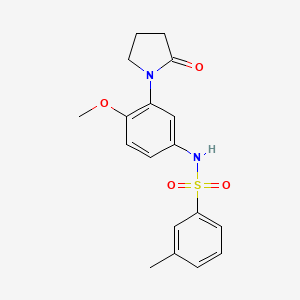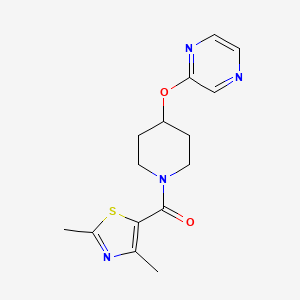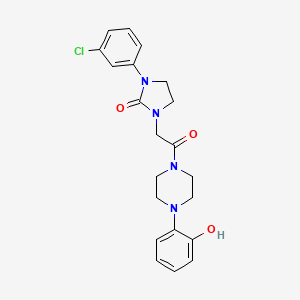![molecular formula C22H23N3O7S3 B2884913 (E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate CAS No. 1097615-34-3](/img/structure/B2884913.png)
(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a piperidine ring, a thiophene ring, a benzo[d]thiazole ring, and a dioxino ring. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst has been reported .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene is a planar five-membered ring, it is aromatic as indicated by its extensive substitution reactions .Chemical Reactions Analysis
Piperidines undergo various reactions including hydrogenation, cyclization, cycloaddition, annulation, and amination . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, thiophene is a colorless liquid with a benzene-like odor .Scientific Research Applications
Antimicrobial Agents
The thiophene moiety and its derivatives have been recognized for their antimicrobial properties . The sulfonyl group attached to the piperidine ring in this compound could potentially interact with microbial enzymes or receptors, disrupting their function and leading to antimicrobial effects. This compound could be synthesized and tested against a range of bacteria, fungi, and protozoa to assess its efficacy as an antimicrobial agent.
Organic Electronics
Thiophene derivatives are known for their application in organic electronics due to their high π-electron density and electrophilic reactivity . The compound could serve as a building block for organic semiconductors, with potential use in solar cells, organic light-emitting diodes (OLEDs), and other electronic devices.
Molecular Docking Studies
The compound’s unique structure makes it suitable for molecular docking studies . It could be used to design new drugs by simulating interactions with biological targets, such as enzymes or receptors, to predict binding affinities and identify potential therapeutic effects.
Hole Transport Materials for Solar Cells
Heterocyclic compounds like thiophene have significant roles as hole transport materials (HTMs) in perovskite solar cells . The compound’s extended conjugated system and potential for electron donation make it a candidate for use in solar cell technology to improve efficiency and stability.
Catalysis
Schiff base complexes derived from thiophene have shown catalytic activity in various chemical transformations . This compound could be explored as a ligand for metal complexes to catalyze reactions such as hydrogenation of olefins, ring-opening polymerization, and other catalytic processes.
Asymmetric Synthesis
The compound’s chiral center at the piperidine moiety could be utilized in asymmetric synthesis . It could be used to develop new methodologies for producing chiral molecules with high enantioselectivity, which are valuable in pharmaceuticals and fine chemicals.
Fluorescent Probes
Due to the presence of multiple aromatic rings and heteroatoms, the compound could be modified to act as a fluorescent probe . It could be used in bioimaging to track biological processes or in the development of sensors for detecting specific molecules.
Redox Switching
The compound’s structure suggests potential redox activity, which could be harnessed for redox switching applications . This could be useful in creating smart materials that change properties in response to an electrical stimulus.
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[2-(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7S3/c1-30-19(26)13-24-15-11-16-17(32-9-8-31-16)12-18(15)34-22(24)23-21(27)14-5-2-3-7-25(14)35(28,29)20-6-4-10-33-20/h4,6,10-12,14H,2-3,5,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBLTYUTQQJNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4CCCCN4S(=O)(=O)C5=CC=CS5)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2884830.png)


![{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2884836.png)




![6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884845.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)


